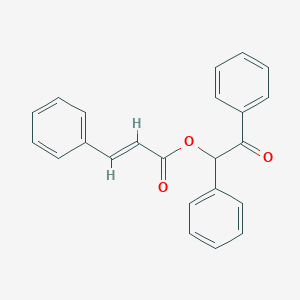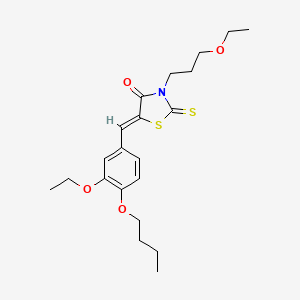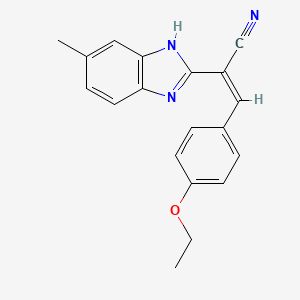
2-oxo-1,2-diphenylethyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-1,2-diphenylethyl 3-phenylacrylate, also known as DPEPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DPEPA belongs to the class of α,β-unsaturated ketones, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 2-oxo-1,2-diphenylethyl 3-phenylacrylate is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. 2-oxo-1,2-diphenylethyl 3-phenylacrylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-oxo-1,2-diphenylethyl 3-phenylacrylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 2-oxo-1,2-diphenylethyl 3-phenylacrylate has also been shown to reduce oxidative stress and enhance antioxidant enzyme activity in various tissues. Additionally, 2-oxo-1,2-diphenylethyl 3-phenylacrylate has been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-oxo-1,2-diphenylethyl 3-phenylacrylate in lab experiments is its broad range of pharmacological activities. It can be used to investigate the effects of anti-inflammatory, antioxidant, and anti-tumor agents. However, one limitation is that the mechanism of action of 2-oxo-1,2-diphenylethyl 3-phenylacrylate is not fully understood, which may limit its use in certain experiments.
Future Directions
For research include investigating its potential as a therapeutic agent for neurodegenerative diseases and as an anti-viral agent.
Synthesis Methods
2-oxo-1,2-diphenylethyl 3-phenylacrylate can be synthesized through a multi-step process involving the reaction of benzophenone with phenylacetic acid, followed by the reaction with acetic anhydride and triethylamine. The final product is obtained by the reaction of 2-oxo-1,2-diphenylethyl acetate with cinnamaldehyde in the presence of a catalyst.
Scientific Research Applications
2-oxo-1,2-diphenylethyl 3-phenylacrylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, anti-tumor, and anti-viral activities. 2-oxo-1,2-diphenylethyl 3-phenylacrylate has also been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c24-21(17-16-18-10-4-1-5-11-18)26-23(20-14-8-3-9-15-20)22(25)19-12-6-2-7-13-19/h1-17,23H/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIIBLUETWDOTO-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[1-cyano-2-(3-methyl-2-thienyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5485432.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5485445.png)



![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5485474.png)
![3-methyl-8-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5485478.png)
![2-benzyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5485490.png)
![3-[(sec-butylamino)methyl]-6-cyclopentyl-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5485492.png)


![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5485510.png)
![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5485519.png)
![N~2~-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-fluoro-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5485524.png)